(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone
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Overview
Description
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methylbenzyl Group: The methylbenzyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with a methylbenzyl halide.
Introduction of the Methoxyphenyl Group: The final step involves the acylation of the piperazine derivative with a methoxyphenyl acyl chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halides or other nucleophiles can replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-phenyl)-[4-(2-chlorobenzyl)-piperazin-1-yl]-methanone
- (3-Methoxy-phenyl)-[4-(2-fluorobenzyl)-piperazin-1-yl]-methanone
- (3-Methoxy-phenyl)-[4-(2-bromobenzyl)-piperazin-1-yl]-methanone
Uniqueness
(3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the methylbenzyl moiety can affect its solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-3-4-7-18(16)15-21-10-12-22(13-11-21)20(23)17-8-5-9-19(14-17)24-2/h3-9,14H,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMPREAWDPGKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351595 |
Source
|
Record name | (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5872-01-5 |
Source
|
Record name | (3-Methoxy-phenyl)-[4-(2-methyl-benzyl)-piperazin-1-yl]-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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